Benafentrine

Description

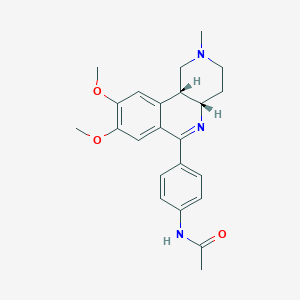

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3/c1-14(27)24-16-7-5-15(6-8-16)23-18-12-22(29-4)21(28-3)11-17(18)19-13-26(2)10-9-20(19)25-23/h5-8,11-12,19-20H,9-10,13H2,1-4H3,(H,24,27)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDXHGMCXGHXBM-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)C2=N[C@H]3CCN(C[C@H]3C4=CC(=C(C=C42)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188630 | |

| Record name | Benafentrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35135-01-4 | |

| Record name | Benafentrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035135014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benafentrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENAFENTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DXB7KMD1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: In Vitro Pharmacology of Benafentrine (AH 21-132)

Topic: In Vitro Studies of Benafentrine (AH 21-132) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (Code: AH 21-132) represents a foundational compound in the class of benzonaphthyridines , designed as a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). Unlike selective PDE inhibitors that target a single isoenzyme, this compound was engineered to leverage the synergistic benefits of dual inhibition: potent bronchodilation (mediated primarily by PDE3 inhibition in airway smooth muscle) and broad-spectrum anti-inflammatory activity (mediated by PDE4 inhibition in leukocytes).

Although clinical development was discontinued due to a short duration of action and modest efficacy compared to later generations (e.g., Ensifentrine/RPL554), the in vitro characterization of this compound remains a critical case study for understanding the dual-inhibitor pharmacophore. This guide details the specific enzymatic, cellular, and functional tissue protocols used to validate its mechanism of action.

Molecular Mechanism & Rationale

The therapeutic hypothesis of this compound rests on the concurrent elevation of intracellular cyclic adenosine monophosphate (cAMP) in two distinct cellular compartments.

-

Airway Smooth Muscle (ASM): PDE3 is the dominant cAMP-hydrolyzing enzyme. Inhibition leads to Protein Kinase A (PKA) activation, phosphorylation of Myosin Light Chain Kinase (MLCK), and subsequent relaxation.

-

Inflammatory Cells (Eosinophils/Neutrophils): PDE4 is the predominant isoenzyme.[1][2] Inhibition suppresses the release of cytokines (TNF-

, IL-6) and mediators (histamine, leukotrienes).

Visualization: Dual PDE3/4 Signaling Pathway

The following diagram illustrates the downstream effects of this compound on both smooth muscle and inflammatory cells.

Caption: Figure 1. Dual mechanism of action of this compound targeting PDE3 and PDE4 isoenzymes to elicit concurrent bronchodilation and anti-inflammatory effects.

Enzymatic Profiling: The Biochemical Foundation

To establish this compound as a dual inhibitor, researchers utilized radiometric assays against isolated PDE isoenzymes.

Experimental Protocol: Radiometric PDE Inhibition Assay

Objective: Determine the IC50 of this compound against PDE3 and PDE4 fractions isolated from bovine tracheal smooth muscle or guinea pig cardiac ventricles.

Materials:

-

Enzyme Source: Soluble cytosolic fractions of bovine tracheal smooth muscle (rich in PDE4) and guinea pig heart (rich in PDE3).

-

Substrate: [³H]-cAMP (1 µM final concentration).

-

Reference Compounds: Rolipram (PDE4 selective), Milrinone (PDE3 selective).

Step-by-Step Workflow:

-

Isolation: Homogenize tissue in hypotonic buffer; centrifuge at 105,000 x g to obtain cytosolic fraction.

-

Fractionation: Separate isoenzymes using Q-Sepharose anion exchange chromatography. Elute with a linear NaCl gradient (0–0.5 M).

-

Reaction Setup: Incubate enzyme fraction with this compound (0.1 nM – 100 µM) and [³H]-cAMP for 15 minutes at 30°C.

-

Termination: Stop reaction by boiling (1 min) or adding snake venom ( Crotalus atrox ) to convert 5'-AMP to adenosine.

-

Quantification: Separate unreacted cAMP from adenosine using ion-exchange resin (Dowex). Measure radioactivity of the eluate via liquid scintillation counting.

Quantitative Data Summary

This compound demonstrates micromolar potency against PDE4, with a competitive mode of inhibition.

| Target Enzyme | Source Tissue | IC50 Value | Ki Value | Selectivity Note |

| PDE4 (Type IV) | Bovine Trachealis | 3.7 µM | 2.7 µM | Competitive inhibition |

| PDE3 (Type III) | Guinea Pig Platelets | ~1.7 µM | N/A | Reported range varies by assay conditions |

| PDE5 (cGMP) | Bovine Trachealis | > 100 µM | N/A | No significant inhibition |

Note: While later generation inhibitors (e.g., Ensifentrine) achieve nanomolar potency, this compound's micromolar activity was sufficient to demonstrate proof-of-concept in early studies.

Functional Tissue Assays: Bronchodilation

The hallmark of PDE3 inhibition is the relaxation of pre-contracted airway smooth muscle.

Experimental Protocol: Organ Bath Studies

Objective: Measure the relaxant potency of this compound on guinea pig tracheal strips pre-contracted with spasmogens.

Methodology:

-

Tissue Preparation: Excise trachea from male Dunkin-Hartley guinea pigs. Cut into spiral strips or rings (2-3 cartilage rings wide).

-

Mounting: Suspend tissues in 10-20 mL organ baths containing Krebs-Henseleit solution (37°C, oxygenated with 95% O2 / 5% CO2). Apply resting tension of 1.0 g.

-

Equilibration: Wash tissues every 15 mins for 1 hour.

-

Pre-contraction: Induce stable tonic contraction using Carbachol (1 µM) or Histamine (10 µM) . Wait for plateau.

-

Dosing: Add this compound cumulatively (0.1 µM to 100 µM) to the bath.

-

Analysis: Calculate relaxation as a percentage of the maximal relaxation induced by Papaverine (300 µM) or Isoprenaline.

Key Findings

-

Efficacy: this compound produced concentration-dependent relaxation of carbachol-induced tone.

-

Potency (EC50): Approximately 5–10 µM in guinea pig trachea.

-

Mechanism Confirmation: The relaxation was not blocked by propranolol (beta-blocker), confirming a non-adrenergic mechanism (i.e., PDE inhibition).

-

Epithelium Effect: Removal of the epithelium slightly potentiated the relaxant effect, suggesting this compound is not dependent on epithelium-derived relaxing factors.

Cellular Pharmacology: Anti-Inflammatory Activity

To validate the PDE4 component, this compound was tested for its ability to suppress inflammatory mediator release.

Protocol: Antigen-Induced Histamine Release

Objective: Assess inhibition of histamine release from sensitized lung tissue.

Methodology:

-

Sensitization: Passively sensitize chopped human lung fragments or guinea pig lung tissue with anti-IgE or specific antigen (Ovalbumin).

-

Incubation: Pre-incubate tissue with this compound (1–100 µM) for 30 minutes.

-

Challenge: Add antigen to trigger degranulation. Incubate for 15–30 minutes.

-

Measurement: Centrifuge and measure histamine in the supernatant using a fluorometric assay (o-phthalaldehyde method).

Data Insights

-

Histamine Release: this compound significantly inhibited antigen-induced histamine release.

-

Inflammatory Cell Recruitment: In separate in vivo correlates, this compound inhibited the accumulation of eosinophils and macrophages in bronchoalveolar lavage fluid (BALF) following allergen challenge, a classic marker of PDE4 activity.

Experimental Workflow Visualization

The following diagram summarizes the integrated screening cascade used to characterize this compound.

Caption: Figure 2. Integrated screening workflow for this compound, progressing from enzymatic affinity to functional tissue response.

References

-

Hall, I. P., et al. (1992). "Selective inhibition of a high affinity type IV cyclic AMP phosphodiesterase in bovine trachealis by AH 21-132." Biochemical Pharmacology, 43(11), 2397-2404.

-

Foster, R. W., et al. (1992).[3] "Trials of the bronchodilator activity of the isoenzyme-selective phosphodiesterase inhibitor AH 21-132 in healthy volunteers during a methacholine challenge test." British Journal of Clinical Pharmacology, 34(6), 527–534.

-

Small, R. C., et al. (1992).[3] "The bronchodilator action of AH 21-132." Naunyn-Schmiedeberg's Archives of Pharmacology, 346, 303–309.

-

Raeburn, D., & Karlsson, J. A. (1991). "Studies on anti-allergic action of AH 21-132, a novel isozyme-selective phosphodiesterase inhibitor in airways."[4] Japanese Journal of Pharmacology, 57, 103S.

Sources

The Discontinuation of Benafentrine: A Technical Analysis of a Promising Anti-Inflammatory Agent

For Immediate Release

A Deep Dive into the Scientific Rationale and Broader Implications for Phosphodiesterase Inhibitor Development

This in-depth technical guide explores the scientific journey of Benafentrine (AH 21-132), a dual phosphodiesterase (PDE) III and IV inhibitor, from its promising therapeutic potential in allergic bronchial asthma to the unfortunate discontinuation of its development during Phase I clinical trials. While the precise and publicly documented reasons for this cessation remain elusive, this analysis, geared towards researchers, scientists, and drug development professionals, will dissect the compound's mechanism of action, contextualize its development within the broader landscape of PDE inhibitors, and infer the likely scientific and clinical hurdles that led to its termination.

Introduction: The Therapeutic Promise of Dual PDE Inhibition

This compound emerged as a compelling drug candidate for allergic bronchial asthma, a chronic inflammatory disease of the airways. Its therapeutic strategy was rooted in the simultaneous inhibition of two key intracellular enzymes: phosphodiesterase III (PDE3) and phosphodiesterase IV (PDE4). This dual-inhibition mechanism was hypothesized to offer a synergistic advantage by concurrently inducing bronchodilation (via PDE3 inhibition in airway smooth muscle) and suppressing the inflammatory cascade (via PDE4 inhibition in various immune cells).

Mechanism of Action: A Two-Pronged Attack on Asthma Pathophysiology

The pathophysiology of allergic asthma is characterized by bronchoconstriction and a persistent inflammatory response. This compound's design aimed to tackle both aspects by modulating the intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in cellular signaling.

-

PDE3 Inhibition and Bronchodilation: In airway smooth muscle cells, PDE3 is a primary enzyme responsible for the degradation of cAMP. By inhibiting PDE3, this compound would lead to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK). This prevents the phosphorylation of myosin, leading to smooth muscle relaxation and, consequently, bronchodilation.

-

PDE4 Inhibition and Anti-Inflammatory Effects: PDE4 is the predominant PDE isoform in inflammatory cells such as mast cells, eosinophils, neutrophils, and T-lymphocytes. Inhibition of PDE4 in these cells also results in increased cAMP levels. This elevation of cAMP has a broad-spectrum anti-inflammatory effect, including the suppression of pro-inflammatory cytokine and chemokine release, reduction of immune cell activation and trafficking, and inhibition of reactive oxygen species production.

Figure 2: Conceptual workflow of a Phase I clinical trial.

Quantitative Data Summary (Illustrative)

The following table presents a hypothetical summary of adverse events that, if observed in a Phase I trial of this compound, could have contributed to its discontinuation.

| Adverse Event (AE) | Placebo (N=10) | This compound 10mg (N=8) | This compound 30mg (N=8) | This compound 100mg (N=8) |

| Gastrointestinal | ||||

| Nausea | 1 (10%) | 2 (25%) | 5 (62.5%) | 7 (87.5%) |

| Vomiting | 0 (0%) | 0 (0%) | 3 (37.5%) | 6 (75%) |

| Diarrhea | 1 (10%) | 1 (12.5%) | 4 (50%) | 5 (62.5%) |

| Cardiovascular | ||||

| Tachycardia (>100 bpm) | 0 (0%) | 1 (12.5%) | 3 (37.5%) | 5 (62.5%) |

| Palpitations | 0 (0%) | 0 (0%) | 2 (25%) | 4 (50%) |

| Nervous System | ||||

| Headache | 2 (20%) | 3 (37.5%) | 6 (75%) | 7 (87.5%) |

Note: This data is purely illustrative and intended to demonstrate the type of dose-limiting toxicities that are common with PDE inhibitors.

References

-

Inxight Drugs. This compound. [Link]

Methodological & Application

Application Notes and Protocols for the Use of Benafentrine in Cell Culture Assays

Introduction: Harnessing the Therapeutic Potential of Dual PDE3/PDE4 Inhibition

Benafentrine (also known as AH 21-132) is a potent, cell-permeable small molecule that functions as a dual inhibitor of phosphodiesterase (PDE) isoenzymes III and IV. Phosphodiesterases are critical intracellular enzymes that catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a vast array of cellular processes.[1][2] By inhibiting PDE3 and PDE4, this compound effectively prevents the degradation of cAMP, leading to its intracellular accumulation and the subsequent activation of downstream signaling cascades, most notably through Protein Kinase A (PKA).[3][4][5]

The elevation of cAMP is particularly consequential in immune and airway smooth muscle cells. In these cells, increased cAMP levels exert potent anti-inflammatory and bronchodilatory effects.[6][7][8][9] This makes dual PDE3/PDE4 inhibition a promising therapeutic strategy for inflammatory and respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[7][8][10][11][12][13] Indeed, studies have demonstrated that dual inhibition of PDE3 and PDE4 can produce additive or even synergistic effects compared to the inhibition of either enzyme alone.[2][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in a variety of cell culture-based assays. We will delve into the underlying mechanism of action, provide detailed, step-by-step protocols for key experiments, and offer insights into experimental design and data interpretation.

Mechanism of Action: The cAMP Signaling Pathway

The canonical cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cAMP.[3][14] The intracellular concentration of cAMP is tightly regulated by the activity of PDEs, which hydrolyze cAMP to the inactive 5'-AMP.[1][4] this compound's targets, PDE3 and PDE4, are key regulators of cAMP levels in inflammatory and airway smooth muscle cells.[7][11][15] By inhibiting these enzymes, this compound allows for a sustained elevation of cAMP, leading to the activation of PKA and subsequent phosphorylation of downstream targets that mediate its anti-inflammatory and smooth muscle-relaxing effects.[4][5][6]

Caption: Mechanism of Action of this compound.

Preparation of this compound Stock Solution

The first critical step in any cell-based assay is the proper preparation of the compound stock solution. This compound is typically supplied as a lyophilized powder and is soluble in dimethyl sulfoxide (DMSO).

Protocol: 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder (Molecular Weight: 393.48 g/mol )

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance and weighing paper

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Safety First: Always handle this compound powder and DMSO in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Weighing: Carefully weigh out 3.94 mg of this compound powder.

-

Dissolution: Transfer the weighed powder into a sterile tube. Add 1 mL of sterile DMSO to the tube.[16]

-

Solubilization: Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary.[16]

-

Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.[17]

Causality and Best Practices:

-

Why DMSO? DMSO is a polar aprotic solvent that can dissolve a wide range of organic molecules that are not soluble in aqueous solutions, making it ideal for preparing stock solutions of compounds like this compound for cell culture use.

-

Why Anhydrous and Sterile? Using anhydrous (water-free) DMSO prevents the compound from precipitating out of solution and maintains its stability. Sterility is crucial to prevent contamination of your cell cultures.[18][19]

-

Why Aliquot? Aliquoting into single-use volumes prevents degradation of the compound due to multiple freeze-thaw cycles and minimizes the risk of contamination of the entire stock.

Core Application 1: Assessing Cytotoxicity and Determining a Working Concentration Range

Before evaluating the biological activity of this compound, it is essential to determine its cytotoxic profile in your cell line of interest. This ensures that the observed effects are due to the specific mechanism of action and not a general toxic effect. The MTT assay is a widely used colorimetric method for assessing cell viability.[20][21][22]

Protocol: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[22] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[20][21] The amount of formazan produced is directly proportional to the number of viable cells.[22]

Materials:

-

Cells of interest (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or airway smooth muscle cells)

-

Complete cell culture medium

-

96-well flat-bottom cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

-

Multi-channel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment (for adherent cells).

-

Compound Dilution and Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from your 10 mM stock. A typical starting range would be from 100 µM down to 0.1 µM.

-

Crucially, ensure the final DMSO concentration in all wells (including the vehicle control) is identical and does not exceed 0.5%, as higher concentrations can be toxic to cells. [17] For example, if your highest this compound concentration is 100 µM, this would be a 1:100 dilution of the 10 mM stock, resulting in a final DMSO concentration of 1%. This is too high. A better approach is to make an intermediate dilution of your stock in media first.

-

Include "cells only" (no treatment) and "vehicle control" (cells treated with the same final concentration of DMSO as the highest this compound concentration) wells.

-

Carefully remove the old media and add 100 µL of the media containing the different concentrations of this compound or controls to the respective wells.

-

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[23] Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

Solubilization:

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[23]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability). Plot the percentage of viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).

Core Application 2: Measuring Anti-Inflammatory Activity

A primary application of this compound is to investigate its anti-inflammatory properties. This can be effectively demonstrated by measuring its ability to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from immune cells stimulated with lipopolysaccharide (LPS).[24]

Caption: Workflow for Assessing Anti-inflammatory Effects.

Protocol: Inhibition of LPS-Induced TNF-α Production

Principle: This assay quantifies the amount of TNF-α secreted by immune cells into the culture medium using an Enzyme-Linked Immunosorbent Assay (ELISA). By pre-treating the cells with this compound before LPS stimulation, we can determine its inhibitory effect on this key inflammatory pathway.

Materials:

-

THP-1 monocytes or human PBMCs

-

Complete RPMI-1640 medium

-

Lipopolysaccharide (LPS) from E. coli (a stock solution of 1 mg/mL in sterile water is recommended)

-

This compound stock solution and working dilutions (prepared in media)

-

Human TNF-α ELISA kit (follow the manufacturer's instructions)

-

Sterile 96-well cell culture plates

Procedure:

-

Cell Seeding: Seed THP-1 cells at a density of 1 x 10^5 cells/well in 100 µL of complete medium in a 96-well plate.

-

Pre-treatment: Add 50 µL of this compound working dilutions to the appropriate wells. Use concentrations in the non-toxic range determined from the MTT assay. Include a vehicle control (DMSO). Incubate for 1-2 hours at 37°C, 5% CO2. This pre-incubation allows this compound to enter the cells and inhibit PDEs before the inflammatory stimulus is introduced.

-

Stimulation: Prepare an LPS working solution to give a final concentration of 100 ng/mL.[25][26] Add 50 µL of the LPS solution to all wells except for the "unstimulated control" wells.

-

Incubation: Incubate the plate for 4 to 24 hours at 37°C, 5% CO2. The optimal incubation time may vary depending on the cell type and should be determined empirically.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be stored at -80°C until the ELISA is performed.

-

TNF-α ELISA: Perform the ELISA on the collected supernatants according to the kit manufacturer's protocol. This will involve coating a plate with a capture antibody, adding the supernatants, adding a detection antibody, and then a substrate to produce a colorimetric signal.

-

Data Analysis: Generate a standard curve using the recombinant TNF-α standards provided in the ELISA kit. Use the standard curve to calculate the concentration of TNF-α in each sample. Calculate the percentage inhibition of TNF-α production for each this compound concentration relative to the LPS-stimulated vehicle control.

Core Application 3: Direct Measurement of Intracellular cAMP Accumulation

The most direct way to validate this compound's mechanism of action is to measure the resulting increase in intracellular cAMP levels. Commercially available competitive ELISA or TR-FRET based assay kits are the standard methods for this purpose.[27][28][29]

Protocol: Intracellular cAMP Immunoassay

Principle: These assays are typically based on a competition format.[29][30] Free cAMP in the cell lysate competes with a labeled cAMP tracer for binding to a limited number of anti-cAMP antibody binding sites. The amount of signal generated by the tracer is inversely proportional to the amount of cAMP in the sample.

Materials:

-

Cells of interest

-

This compound and appropriate controls

-

A phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation during the assay.[28]

-

Commercial cAMP assay kit (e.g., from Cisbio, PerkinElmer, or Abcam)

-

Lysis buffer (usually provided with the kit)

-

Microplate reader compatible with the assay format (e.g., for fluorescence, luminescence, or HTRF)

Procedure:

-

Cell Treatment: Seed and treat cells with this compound (at non-toxic concentrations) for a short duration (e.g., 15-60 minutes). It is critical to include a control group treated with a broad-spectrum PDE inhibitor like IBMX (e.g., 100 µM) to establish a maximum response.[28]

-

Cell Lysis: After treatment, lyse the cells according to the kit manufacturer's protocol to release the intracellular cAMP.

-

cAMP Measurement: Perform the competitive binding assay as detailed in the kit's manual. This will typically involve adding the cell lysate, the labeled cAMP tracer, and the anti-cAMP antibody to the wells of the assay plate.

-

Signal Detection: After incubation, read the plate on the appropriate microplate reader.

-

Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in your samples based on the standard curve. Results are often expressed as pmol of cAMP per well or normalized to the amount of protein in the lysate.

| Parameter | Cytotoxicity Assay (MTT) | Anti-inflammatory Assay (ELISA) | cAMP Accumulation Assay |

| Primary Endpoint | Cell Viability (% of control) | TNF-α Concentration (pg/mL) | cAMP Concentration (pmol/well) |

| Typical Incubation | 24 - 72 hours | 4 - 24 hours | 15 - 60 minutes |

| Key Reagents | MTT, Solubilizer | LPS, ELISA Kit | cAMP Assay Kit, IBMX |

| Controls | Untreated, Vehicle (DMSO) | Unstimulated, LPS + Vehicle | Unstimulated, IBMX, Vehicle |

| Caption: Summary of Key Experimental Parameters. |

References

-

cAMP-dependent pathway - Wikipedia. Wikipedia. Available at: [Link].

-

Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048. Available at: [Link].

-

Mechanism of Action - OHTUVAYRE (ensifentrine). Verona Pharma. Available at: [Link].

-

Blaber, E. A. (2016). Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Bio-protocol, 6(8), e1786. Available at: [Link].

-

Xu, Y., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology. Available at: [Link].

-

The Cyclic AMP Pathway. Cold Spring Harbor Perspectives in Biology. Available at: [Link].

-

Page, C. P., & Spina, D. (2014). Phosphodiesterase inhibition in the treatment of autoimmune and inflammatory diseases: current status and potential. Dove Medical Press. Available at: [Link].

-

What is the mechanism of action of Ensifentrine? - Patsnap Synapse. Patsnap. Available at: [Link].

-

Franciosi, L. G., et al. (2024). Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date. Dove Medical Press. Available at: [Link].

-

Lin, H.-S., et al. (2010). Phosphodiesterase 4 and its inhibitors in inflammatory diseases. Chang Gung Medical Journal. Available at: [Link].

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link].

-

Ensifentrine: a novel approach to redefining COPD management and implications for additional respiratory diseases. Taylor & Francis Online. Available at: [Link].

-

Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD. PMC - NIH. Available at: [Link].

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link].

-

The many dimensions of cAMP signaling. PNAS. Available at: [Link].

-

Analysis of Phosphodiesterase-5 (PDE5) Inhibitors in Modulating Inflammatory Markers in Humans: A Systematic Review and Meta-Analysis. MDPI. Available at: [Link].

-

cAMP Signaling Pathway. Creative Biolabs. Available at: [Link].

-

The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). Spandidos Publications. Available at: [Link].

-

Banner, K. H., & Page, C. P. (2008). Dual PDE3/4 inhibitors as therapeutic agents for chronic obstructive pulmonary disease. British Journal of Pharmacology, 155(3), 316–323. Available at: [Link].

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. Available at: [Link].

-

Generating DMSO Stocks for Cell Culture. Bridges Lab Protocols. Available at: [Link].

-

An inhaled “bifunctional” dual PDE3/4 inhibitor provides additional short-term improvements in lung function compared to existing classes of bronchodilator: implications for future treatment of COPD. European Respiratory Society. Available at: [Link].

-

Phosphodiesterase Inhibition as a Therapeutic Strategy for Chronic Obstructive Pulmonary Disease: Where We Have Been and What Lies Ahead. American Journal of Respiratory and Critical Care Medicine. Available at: [Link].

-

This compound. Inxight Drugs. Available at: [Link].

-

Intracellular cAMP measurement. Plateforme de chimie biologique intégrative de Strasbourg. Available at: [Link].

-

PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review. Bentham Science. Available at: [Link].

-

Advancing Obstructive Airway Disease Treatment: Dual PDE3/4 Inhibition as a Therapeutic Strategy. MDPI. Available at: [Link].

-

How do I make a stock solution of a substance in DMSO? ResearchGate. Available at: [Link].

-

Moderate Dose of Lipopolysaccharide Induces Tumor Necrosis Factor-alpha and Interleukin-6 Production by Human Monocyte-derived Macrophages. Open Access Macedonian Journal of Medical Sciences. Available at: [Link].

-

How to prepare sterile drug solution in DMSO for cell culture? Reddit. Available at: [Link].

-

Moderate Dose of Lipopolysaccharide Induces Tumor Necrosis Factor-alpha and Interleukin-6 Production by Human Monocyte-derived M. Open Access Macedonian Journal of Medical Sciences. Available at: [Link].

-

TNF- α production in LPS-stimulated monocyte-derived macrophages... ResearchGate. Available at: [Link].

-

Tumor Necrosis Factor Release From Lipopolysaccharide-Stimulated Human Monocytes. The Journal of Immunology. Available at: [Link].

-

Medications for Treating Asthma and Preventing Attacks. Merck Manual. Available at: [Link].

-

Asthma medications: Know your options. Mayo Clinic. Available at: [Link].

-

Dual PDE3/PDE4 inhibitor may be effective treatment for asthma and COPD. 2 Minute Medicine. Available at: [Link].

Sources

- 1. scispace.com [scispace.com]

- 2. Dual PDE3/4 inhibitors as therapeutic agents for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 4. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 6. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]

- 7. dovepress.com [dovepress.com]

- 8. PDE Inhibition for COPD Therapy | Journal of the COPD Foundation [journal.copdfoundation.org]

- 9. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]

- 10. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. tandfonline.com [tandfonline.com]

- 13. 2minutemedicine.com [2minutemedicine.com]

- 14. pnas.org [pnas.org]

- 15. ohtuvayrehcp.com [ohtuvayrehcp.com]

- 16. benchchem.com [benchchem.com]

- 17. medchemexpress.cn [medchemexpress.cn]

- 18. Generating DMSO Stocks for Cell Culture - Bridges Lab Protocols [bridgeslab.sph.umich.edu]

- 19. reddit.com [reddit.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. broadpharm.com [broadpharm.com]

- 22. clyte.tech [clyte.tech]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Tumor necrosis factor release from lipopolysaccharide-stimulated human monocytes: lipopolysaccharide tolerance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Moderate Dose of Lipopolysaccharide Induces Tumor Necrosis Factor-alpha and Interleukin-6 Production by Human Monocyte-derived Macrophages | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]

- 26. oamjms.eu [oamjms.eu]

- 27. bio-protocol.org [bio-protocol.org]

- 28. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 30. resources.revvity.com [resources.revvity.com]

Application of Benafentrine in Respiratory Research: A Technical Guide

Introduction: Re-evaluating a Dual-Function Inhibitor in Respiratory Disease

Benafentrine (also known as AH 21-132) is a selective inhibitor of phosphodiesterase (PDE) isoenzymes III and IV. Initially investigated for its anti-allergic properties in the context of bronchial asthma, its development was halted in early clinical phases. However, the recent success of molecules with a similar mechanism of action, such as the dual PDE3/PDE4 inhibitor Ensifentrine for the treatment of Chronic Obstructive Pulmonary Disease (COPD), has reignited interest in the therapeutic potential of this class of compounds.[1][2] This guide provides a comprehensive overview of the scientific rationale and detailed protocols for investigating the application of this compound in modern respiratory research.

The core principle behind the therapeutic potential of this compound lies in its dual inhibitory action. By simultaneously targeting PDE3 and PDE4, it can elicit both bronchodilatory and anti-inflammatory effects, addressing two key pathological features of prevalent respiratory diseases like asthma and COPD.[1][2][3]

Mechanism of Action: A Two-Pronged Approach to Airway Management

Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP), a critical intracellular second messenger. The strategic inhibition of specific PDE isoforms by this compound in different lung cell types leads to a synergistic therapeutic effect.[2][3]

-

PDE3 Inhibition and Bronchodilation: Predominantly found in airway smooth muscle cells, PDE3 inhibition by this compound leads to an accumulation of intracellular cAMP.[2][4] This, in turn, activates protein kinase A (PKA), resulting in the phosphorylation of downstream targets that promote smooth muscle relaxation and, consequently, bronchodilation.

-

PDE4 Inhibition and Anti-inflammatory Effects: PDE4 is the primary PDE isoform in a variety of inflammatory cells, including neutrophils, eosinophils, macrophages, and lymphocytes.[2][4] By inhibiting PDE4, this compound increases cAMP levels within these cells, which suppresses the release of pro-inflammatory mediators such as cytokines and chemokines.[2] This dampens the inflammatory cascade that is characteristic of chronic respiratory diseases.

The dual inhibition of both PDE3 and PDE4 is believed to produce a greater therapeutic benefit than targeting either enzyme alone.[1][2]

Application Notes and Protocols

The following protocols are designed to enable researchers to systematically evaluate the therapeutic potential of this compound in the context of respiratory diseases.

In Vitro Assays: Characterizing Molecular and Cellular Effects

1. PDE3 and PDE4 Enzyme Inhibition Assay

-

Objective: To determine the potency and selectivity of this compound in inhibiting PDE3 and PDE4 enzymes.

-

Rationale: This initial screen is crucial for confirming the dual inhibitory profile of the compound and establishing its IC50 values for each isoenzyme.

-

Protocol:

-

Utilize commercially available purified recombinant human PDE3 and PDE4 enzymes.

-

Prepare a dilution series of this compound.

-

In a 96-well plate, incubate the enzymes with their respective fluorescently labeled cAMP substrate in the presence of varying concentrations of this compound or a vehicle control.

-

After the incubation period, add a binding reagent that specifically binds to the non-hydrolyzed substrate.

-

Measure the fluorescence polarization to determine the amount of hydrolyzed substrate.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 values using non-linear regression analysis.

-

2. Anti-inflammatory Activity in Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Objective: To assess the ability of this compound to suppress the release of pro-inflammatory cytokines from stimulated human immune cells.

-

Rationale: This assay provides a functional readout of the anti-inflammatory effects mediated by PDE4 inhibition.

-

Protocol:

-

Isolate PBMCs from healthy human donor blood using density gradient centrifugation.

-

Pre-incubate the PBMCs with a range of concentrations of this compound or a vehicle control for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Measure the concentration of key pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Determine the concentration-dependent inhibition of cytokine release by this compound.

-

| Parameter | Expected Outcome with this compound | Rationale |

| PDE3 IC50 | Low nanomolar to micromolar range | Demonstrates potent inhibition of the target enzyme for bronchodilation. |

| PDE4 IC50 | Low nanomolar to micromolar range | Demonstrates potent inhibition of the target enzyme for anti-inflammatory effects. |

| TNF-α Release from PBMCs | Dose-dependent decrease | Confirms functional anti-inflammatory activity in primary human immune cells. |

| IL-6 Release from PBMCs | Dose-dependent decrease | Provides further evidence of broad anti-inflammatory effects. |

In Vivo Models: Evaluating Efficacy in Disease-Relevant Systems

1. Guinea Pig Model of Allergic Asthma

-

Objective: To evaluate the bronchodilator and anti-inflammatory effects of this compound in a well-established model of allergic airway disease.[3][5]

-

Rationale: Guinea pigs are highly sensitive to bronchoconstrictors and exhibit an inflammatory response similar to human asthma, making them a suitable model for preclinical evaluation.[3]

-

Protocol:

-

Sensitize guinea pigs to an allergen, such as ovalbumin (OVA).

-

After a sensitization period, administer this compound via inhalation or another appropriate route.

-

Challenge the animals with an aerosolized solution of OVA to induce bronchoconstriction and airway inflammation.

-

Measure airway resistance and lung function in real-time using whole-body plethysmography.

-

At the end of the study, collect bronchoalveolar lavage fluid (BALF) to quantify inflammatory cell infiltration (e.g., eosinophils, neutrophils).

-

Collect lung tissue for histological analysis of inflammation and mucus production.

-

2. Mouse Model of COPD

-

Objective: To assess the long-term anti-inflammatory and lung function-preserving effects of this compound in a model of chronic airway inflammation and remodeling.

-

Rationale: While no single model perfectly recapitulates human COPD, chronic exposure of mice to cigarette smoke or other irritants induces key features of the disease, including inflammation and emphysema.

-

Protocol:

-

Expose mice to cigarette smoke or intranasal administration of elastase for several weeks to induce a COPD-like phenotype.

-

Administer this compound daily throughout the exposure period.

-

At the end of the study, assess lung function using a forced oscillation technique to measure lung resistance and compliance.

-

Collect BALF for inflammatory cell counts and cytokine analysis.

-

Perform histological analysis of the lungs to quantify emphysema (mean linear intercept) and airway inflammation.

-

Conclusion and Future Directions

While the initial development of this compound was not pursued, the validation of its core mechanism of action through the success of similar drugs warrants a renewed investigation into its therapeutic potential. The protocols outlined in this guide provide a robust framework for researchers to explore the efficacy of this compound in clinically relevant models of respiratory disease. Future research should focus on optimizing its formulation for inhaled delivery to maximize local lung exposure and minimize potential systemic side effects. A thorough characterization of its pharmacokinetic and pharmacodynamic properties will be essential for its potential translation into clinical applications for the treatment of asthma, COPD, and other inflammatory airway diseases.

References

-

This compound - Inxight Drugs. Available at: [Link]

-

Mechanism of Action - OHTUVAYRE (ensifentrine). Available at: [Link]

-

Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials). American Journal of Respiratory and Critical Care Medicine. Available at: [Link]

-

Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials). PubMed. Available at: [Link]

-

Drugs used in the treatment of respiratory system diseases. University of Medicine and Pharmacy of Târgu Mureș. Available at: [Link] (Note: A direct deep link was not available, the provided URL is for the main university page).

-

Effects of PAF antagonist, BN52021, on the PAF-, methacholine-, and allergen-induced bronchoconstriction in asthmatic children. PubMed. Available at: [Link]

-

Phosphodiesterase Inhibition as a Therapeutic Strategy for Chronic Obstructive Pulmonary Disease: Where We Have Been and What Lies Ahead. International Journal of Chronic Obstructive Pulmonary Disease. Available at: [Link]

-

Anti-inflammatory effects of medications used for viral infection-induced respiratory diseases. Respiratory Investigation. Available at: [Link]

-

Effect of a PAF antagonist, BN52063, on PAF-induced bronchoconstriction in normal subjects. British Journal of Clinical Pharmacology. Available at: [Link]

-

Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD. International Journal of Chronic Obstructive Pulmonary Disease. Available at: [Link]

-

What is the therapeutic class of Ensifentrine?. Patsnap Synapse. Available at: [Link]

-

Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4. Journal of Inflammation Research. Available at: [Link]

-

What is the mechanism of action of Ensifentrine?. Patsnap Synapse. Available at: [Link]

-

Efficacy and safety of ensifentrine in treatment of COPD: a systematic review and meta-analysis of clinical trials. BMC Pulmonary Medicine. Available at: [Link]

-

Dual Inhibition of Phosphodiesterase 3 and 4 Enzymes by Ensifentrine Protects against MRSA-Induced Lung Endothelial and Epithelial Dysfunction. MDPI. Available at: [Link]

-

Innovative preclinical models for pulmonary drug delivery research. Advanced Drug Delivery Reviews. Available at: [Link]

-

The Triple Neurokinin-Receptor Antagonist CS-003 Inhibits Neurokinin A-induced Bronchoconstriction in Patients With Asthma. PubMed. Available at: [Link]

-

AstraZeneca to showcase latest research on comprehensive portfolio and pipeline aimed at transforming respiratory diseases at ATS 2025. AstraZeneca. Available at: [Link]

-

Respiratory Preclinical. Pharmidex. Available at: [Link]

Sources

- 1. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase Inhibition as a Therapeutic Strategy for Chronic Obstructive Pulmonary Disease: Where We Have Been and What Lies Ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ohtuvayrehcp.com [ohtuvayrehcp.com]

- 5. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Experimental Design for Benafentrine (RPL554) Studies

Executive Summary

Benafentrine (RPL554/Ensifentrine) represents a distinct class of "bifunctional" bronchodilators. Unlike standard therapies that target a single pathway, this compound acts as a dual inhibitor of Phosphodiesterase 3 (PDE3) and Phosphodiesterase 4 (PDE4) .[1] This dual mechanism provides simultaneous bronchodilation (via PDE3 inhibition in smooth muscle) and anti-inflammatory activity (via PDE4 inhibition in inflammatory cells).[1][2]

This Application Note provides a rigorous experimental framework for researchers characterizing this compound. It moves beyond generic screening to focus on the specific challenges of dual-inhibitor pharmacology, including distinguishing isoform-specific effects and optimizing inhalation-based dosing models.

Mechanistic Basis & Signaling Pathways

To design effective experiments, one must understand the compartmentalized signaling of this compound.

-

Airway Smooth Muscle (ASM): PDE3 is the dominant cAMP-degrading enzyme here.[3] Inhibition leads to PKA activation, decreased intracellular Calcium (

), and relaxation. -

Inflammatory Cells (Neutrophils/Macrophages): PDE4 is the dominant isoform. Inhibition prevents the breakdown of cAMP, blocking the release of cytokines (TNF-

, IL-6) and reactive oxygen species.

Visualization: Dual-Pathway Signaling

The following diagram illustrates how this compound intersects these two distinct cellular environments.

Figure 1: this compound acts on distinct cell types via isoform-selective inhibition, converging on cAMP elevation.

In Vitro Characterization Protocols

Enzymatic Potency Assay (TR-FRET)

Objective: Determine the IC50 of this compound for human recombinant PDE3A and PDE4B.

Rationale: this compound is a mixed inhibitor. You must establish the potency ratio (Selectivity Window) early. Literature suggests this compound is

Protocol:

-

Reagents: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP kit (e.g., LANCE Ultra).

-

Enzyme Prep: Dilute recombinant human PDE3A and PDE4B (expressed in Sf9 cells) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.5).

-

Compound Dosing: Prepare this compound in 100% DMSO (10 mM stock). Perform 1:3 serial dilutions. Final DMSO concentration in assay should be <1%.

-

Reaction:

-

Incubate Enzyme + this compound for 15 min at RT.

-

Add Substrate (cAMP-Alexa Fluor) at a concentration equal to the Km of the specific enzyme (critical for valid IC50).

-

Incubate for 60 min.

-

-

Detection: Add Detection Buffer (Europium-chelate labeled anti-cAMP antibody). Read on a TR-FRET compatible plate reader (e.g., EnVision).

-

Data Analysis: Fit data to a 4-parameter logistic equation.

Expected Data Ranges:

| Target Enzyme | Expected IC50 (approx.) | Reference Standard |

|---|---|---|

| PDE3A | 0.1 – 0.5 nM | Milrinone (IC50 ~500 nM) |

| PDE4B | 1000 – 1500 nM | Roflumilast (IC50 ~1 nM) |

Functional Anti-Inflammatory Assay (Human PBMCs)

Objective: Assess the suppression of LPS-induced TNF-

Workflow Visualization:

Figure 2: Step-by-step workflow for the LPS-induced cytokine release assay.

Detailed Protocol:

-

Isolation: Isolate PBMCs from healthy human donor buffy coats using density gradient centrifugation (Ficoll-Paque).

-

Culture: Resuspend in RPMI-1640 + 10% FBS. Plate at 100,000 cells/well in 96-well plates.

-

Treatment: Add this compound (0.1 nM to 10 µM) 1 hour prior to stimulation.

-

Control: Include Vehicle (DMSO) and a pure PDE4 inhibitor (Roflumilast) as a positive control.

-

-

Stimulation: Add Lipopolysaccharide (LPS, E. coli 0111:B4) at a final concentration of 10 ng/mL.

-

Readout: After 24 hours, collect supernatant. Quantify TNF-

and IL-6 via ELISA.[4][5] -

Viability Check (Mandatory): Perform an MTT or CCK-8 assay on the remaining cells to ensure cytokine reduction is not due to cytotoxicity.

In Vivo Experimental Design

Model: LPS-Induced Pulmonary Inflammation in Rats. Route: Intratracheal (IT) or Aerosol. Note: this compound is designed for inhalation; systemic dosing (IV/PO) is less relevant for translational validity.

Protocol Steps:

-

Acclimatization: Male Sprague-Dawley rats (200-250g).

-

Drug Administration (t = -1 hr):

-

Anesthetize animals (Isoflurane).

-

Administer this compound intratracheally (IT) using a Microsprayer Aerosolizer to simulate inhalation.

-

Dose Range: 0.1, 0.3, 1.0 mg/kg.

-

-

Challenge (t = 0): Administer LPS (0.5 mg/kg) intratracheally.

-

Termination (t = +4 hr): Euthanize animals.

-

Analysis:

-

Bronchoalveolar Lavage (BAL): Cannulate trachea, wash with PBS.

-

Cell Counts: Total and differential cell counts (Neutrophils are the primary endpoint).

-

Biomarkers: Measure TNF-

in BAL fluid.

-

Self-Validating Control System:

-

Negative Control: Saline Challenge + Vehicle Treatment (Baseline).

-

Disease Control: LPS Challenge + Vehicle Treatment (Max inflammation).

-

Positive Control: LPS Challenge + Roflumilast (oral) or Budesonide (inhaled).

References

-

Boswell-Smith, V., et al. (2006). "The Pharmacology of Two Novel Long-Acting Phosphodiesterase 3/4 Inhibitors, RPL554 and RPL565."[6] Journal of Pharmacology and Experimental Therapeutics.

-

Calzetta, L., et al. (2013). "Pharmacological characterization of the interaction between the dual phosphodiesterase (PDE) 3/4 inhibitor RPL554 and glycopyrronium on human isolated bronchi and small airways."[7] Pulmonary Pharmacology & Therapeutics.

-

Franciosi, L. G., et al. (2013). "Efficacy and safety of RPL554, a dual PDE3 and PDE4 inhibitor, in healthy volunteers and in patients with asthma or chronic obstructive pulmonary disease: findings from four clinical trials."[6] The Lancet Respiratory Medicine.

-

Verona Pharma. "Ensifentrine Mechanism of Action." Verona Pharma Clinical Data.

-

Cazzola, M., et al. (2019). "The impact of PDE3/4 inhibitors on COPD management."[2] International Journal of COPD.

Sources

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. biomedpharmajournal.org [biomedpharmajournal.org]

- 5. Anti-inflammatory activity of benidipine hydrochloride in LPS-activated mammalian macrophages | springermedizin.de [springermedizin.de]

- 6. ohtuvayrehcp.com [ohtuvayrehcp.com]

- 7. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Benafentrine (AHR-5333) Experimental Guide

[1]

Status: Active Agent: Senior Application Scientist, Respiratory Pharmacology Division Subject: Troubleshooting Unexpected Results with Benafentrine (AHR-5333)

Executive Summary

This compound (AHR-5333) is a dual phosphodiesterase (PDE) 3 and 4 inhibitor.[1] While its dual mechanism offers synergistic therapeutic potential (bronchodilation via PDE3 and anti-inflammation via PDE4), this complexity often leads to "unexpected" experimental results.[1]

This guide addresses the most common anomalies reported by researchers. It distinguishes this compound from its structural successor, Ensifentrine (RPL554), and focuses specifically on the physicochemical and pharmacological quirks of the AHR-5333 molecule.

Part 1: The "Invisible" Variable – Solubility & Stability

Q: My IC50 curves are flat or erratic at higher concentrations (>1 µM). Is the compound degrading?

Diagnosis: It is likely not degradation, but precipitation .[1] this compound is a benzonaphthyridine derivative with high lipophilicity and poor aqueous solubility. When you spike a high-concentration DMSO stock directly into aqueous media (e.g., Krebs buffer or cell culture media), the compound often "crashes out" locally before it can disperse, effectively lowering the actual concentration available to the cells.

Troubleshooting Protocol: The Intermediate Dilution Method Do not pipette 100% DMSO stock directly into the final assay well if the final concentration exceeds 1 µM.

-

Prepare Stock: Dissolve this compound in 100% DMSO to 10 mM. Vortex until clear.

-

Create Intermediate: Dilute the stock 1:10 or 1:20 in the assay buffer (or media) containing 1-5% DMSO. This "steps down" the hydrophobicity.

-

Final Addition: Add this intermediate solution to your final well.

-

Verification: Inspect the well under 10x magnification. If you see micro-crystals, your data is invalid.

Table 1: Solvent Compatibility Guide

| Solvent | Solubility Limit | Usage Note |

| DMSO | ~50-100 mM | Recommended. Store aliquots at -20°C. Avoid freeze-thaw cycles.[1] |

| Ethanol | < 10 mM | Not recommended for high-concentration stocks; evaporation alters concentration.[1] |

| Water/PBS | < 0.1 mM | Insoluble. Will precipitate immediately.[1] |

| 0.1N HCl | Moderate | Soluble due to protonation, but acidic pH kills most cell assays.[1] |

Part 2: The "Missing" Effect – Potency Windows

Q: I see smooth muscle relaxation (bronchodilation), but I am not detecting significant inhibition of TNF-

Diagnosis: This is a classic Selectivity Window issue. This compound is a dual inhibitor, but it is not equipotent against both targets.[1]

-

PDE3 Inhibition (Bronchodilation): Occurs at low nanomolar concentrations (IC50 ~1–10 nM).[1]

-

PDE4 Inhibition (Anti-inflammation): Requires higher concentrations (IC50 ~10–50 nM or higher depending on the isoform).[1]

If you screen at 10 nM, you will see potent bronchodilation (PDE3 effect) but minimal anti-inflammatory activity (PDE4 effect).[1] You must titrate up to engage the PDE4 target.

Visualizing the Dual Mechanism The diagram below illustrates the concentration-dependent engagement of the two pathways.

Caption: Concentration-dependent dual inhibition profile.[1] Note that PDE3 blockade (bronchodilation) occurs at lower concentrations than PDE4 blockade (anti-inflammation).[1]

Part 3: Stereochemistry & Isomerism

Q: My results differ significantly from the Hatzelmann & Schudt (2001) paper. Why?

Diagnosis: Check the stereochemistry of your source material. This compound contains chiral centers.[1]

-

The Active Drug: this compound is specifically the cis-isomer .

-

The Risk: Some generic synthesis vendors supply the trans-isomer or a racemic mixture (50:50 cis/trans) labeled simply as "this compound derivative." The trans-isomer has significantly different binding kinetics and potency profiles.

Action Item: Request the Certificate of Analysis (CoA) from your vendor. Ensure the chemical name explicitly states cis- (e.g., cis-4'-(1,2,3,4,4a,10b-Hexahydro...)).[1] If it is a racemate, your effective concentration is likely 50% of what you calculated.

Part 4: Troubleshooting Workflow (Decision Tree)

Use this logic flow to isolate the root cause of experimental failure.

Caption: Step-by-step troubleshooting logic for isolating solubility, dosage, and stereochemical errors.

References

-

Hatzelmann A, Schudt C. (2001).[1][2] Anti-inflammatory and Bronchodilator Properties of the Dual Phosphodiesterase 3/4 Inhibitor this compound. Journal of Pharmacology and Experimental Therapeutics, 297(1), 267–279.[1]

-

PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine.

-

Schudt C, et al. (1995).[1][3] PDE isoenzymes as targets for anti-asthma drugs.[3][4][5] European Respiratory Journal, 8(7), 1179-1183.[1][3]

Sources

- 1. This compound | C23H27N3O3 | CID 3084603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dual PDE3/4 inhibitors as therapeutic agents for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDE isoenzymes as targets for anti-asthma drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Benafentrine Stability & Handling

This technical guide addresses the stability, solubility, and handling of Benafentrine (often supplied as this compound Dimaleate), a dual phosphodiesterase (PDE3/4) inhibitor. Due to the specific physicochemical properties of the hexahydro-benzo[c][1,6]naphthyridine scaffold, this compound requires precise handling to prevent degradation (oxidation/hydrolysis) and precipitation.

Quick Reference Data

| Property | Specification | Critical Note |

| Chemical Name | This compound (Dimaleate) | cis-6-(4-acetamidophenyl)-1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo[c][1,6]naphthyridine |

| Molecular Weight | 393.48 g/mol (Free Base) | Adjust calculations if using the Dimaleate salt (~625.6 g/mol ).[1] |

| Solubility (DMSO) | > 50 mM | Recommended stock solvent. |

| Solubility (Water) | Low / pH-dependent | High Risk: Precipitates at neutral pH (pH > 6.5). |

| pKa (Calculated) | ~8.5 (Tertiary Amine) | Protonated (soluble) at pH < 6; Neutral (insoluble) at pH > 7. |

| Storage | -20°C (Solid/Stock) | Protect from light and moisture. |

Part 1: Preparation & Solubility Protocols

Q1: My this compound stock solution precipitates when I dilute it into PBS or cell culture media. Why?

Diagnosis: This is a pH-induced precipitation event . Mechanism: this compound contains a basic tertiary amine (the N-methyl group in the naphthyridine ring). In pure DMSO, it is soluble.[2] However, its pKa is approximately 8.5.

-

At pH < 6 (Acidic): The molecule is protonated (

) and water-soluble. -

At pH 7.4 (PBS/Media): The molecule becomes largely uncharged (

), drastically reducing its aqueous solubility.

Corrective Protocol (The "Step-Down" Dilution): Do not add DMSO stock directly to a large volume of static PBS.

-

Prepare Stock: Dissolve powder in anhydrous DMSO to 10–50 mM.

-

Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into a slightly acidic buffer (e.g., Acetate buffer pH 5.0) or water acidified with 0.1% Formic Acid before final dilution, if your assay tolerates it.

-

Dynamic Mixing: When adding to neutral media (pH 7.4), vortex the media rapidly while adding the drug solution dropwise to prevent local high concentrations that trigger nucleation.

-

Limit Final Concentration: Ensure the final concentration in media does not exceed the thermodynamic solubility limit (often < 100 µM in neutral buffer).

Q2: Can I use ethanol instead of DMSO?

Answer: Yes, but with caveats.

-

Pros: Ethanol is easier to evaporate for certain assays.

-

Cons: this compound solubility in ethanol is generally lower than in DMSO. Ethanol is also more volatile, leading to concentration changes in stored aliquots.

-

Recommendation: Stick to DMSO (anhydrous, ≥99.9%) for long-term stock stability.

Part 2: Stability & Degradation Troubleshooting

Q3: My stock solution has turned from colorless/pale yellow to dark yellow/brown. Is it still usable?

Diagnosis: Significant Oxidative Degradation . Mechanism: The electron-rich dimethoxy-phenyl ring and the tertiary amine in the naphthyridine core are susceptible to oxidation, forming N-oxides and quinoidal species which are highly colored.

Prevention Protocol:

-

Inert Atmosphere: Always overlay stock vials with Argon or Nitrogen gas before closing.

-

Antioxidants: For highly sensitive assays, add 0.1% BHT (Butylated hydroxytoluene) or Ascorbic Acid to the solvent, provided it does not interfere with your biological target.

-

Amber Glass: Strictly use amber glass vials to prevent photo-oxidation.

Q4: Is this compound stable in aqueous solution at room temperature?

Answer: No.

-

Hydrolysis Risk: The acetamide group (

) on the phenyl ring is susceptible to hydrolysis, converting the active drug into its aniline derivative (active metabolite or inactive degradant) and acetic acid. This reaction is accelerated by heat and extreme pH (both acid and base). -

Stereochemical Instability: The cis-fused ring system (4a, 10b) can theoretically epimerize under harsh conditions, altering potency.

Workflow for Stability:

Figure 1: Optimal preparation and storage workflow to minimize oxidative and hydrolytic degradation.

Part 3: Analytical Troubleshooting (HPLC)

Q5: I see "ghost peaks" or split peaks in my HPLC analysis of this compound.

Issue: Chromatography artifacts due to pH mismatch or degradation.

| Observation | Probable Cause | Solution |

| Split Peak | Sample solvent is too strong (e.g., 100% DMSO injected into high-aqueous mobile phase). | Dilute sample with starting mobile phase (e.g., 50% Water/Acetonitrile) before injection. |

| Fronting Peak | Column overload or basic interaction with silanols. | Use a column with high carbon load or add 0.1% TFA/Formic Acid to the mobile phase to suppress silanol ionization. |

| New Peak (RRT ~0.8) | Hydrolysis Product: De-acetylated amine. | Check if sample was left at Room Temp in acidic/basic buffer. Prepare fresh. |

| New Peak (RRT ~1.1) | Oxidation Product: N-oxide. | Check if stock solution was exposed to air/light. |

Part 4: Biological Assay Optimization

Q6: How do I maintain solubility in a long-duration (24h+) cell assay?

Challenge: this compound may slowly precipitate or bind to plasticware over time at 37°C.

Optimization Strategy:

-

Carrier: Use 0.5% - 1.0% BSA (Bovine Serum Albumin) in the media. Albumin acts as a carrier protein, sequestering the lipophilic drug and preventing precipitation while maintaining a dynamic equilibrium with the free drug.

-

Cyclodextrins: Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) can vastly improve aqueous stability without using toxic levels of DMSO.

-

Protocol: Prepare a 20% (w/v) HP-β-CD stock in water. Use this to dilute your DMSO drug stock before adding to cells.[3]

-

Decision Logic for Troubleshooting:

Figure 2: Troubleshooting logic for common stability issues.

References

-

PubChem. (2025).[1][4] this compound | C23H27N3O3.[1] National Library of Medicine. Available at: [Link]

- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Context: General solubility enhancement for lipophilic bases).

- Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology. (Context: Amide hydrolysis mechanisms).

- Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.

Sources

Navigating the Synthesis of Benafentrine (AH 21-132): A Technical Troubleshooting Guide

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Benafentrine (AH 21-132). As a potent and selective phosphodiesterase (PDE) III and IV inhibitor, this compound presents a unique synthetic challenge. This guide, structured in a flexible question-and-answer format, is designed to provide practical, in-depth solutions to common issues encountered during its synthesis, drawing upon established principles in heterocyclic chemistry and process development.

Frequently Asked Questions (FAQs)

Q1: What is the core chemical scaffold of this compound and what are the initial synthetic considerations?

A1: this compound (C₂₃H₂₇N₃O₃) is a fused pyrimidine-based derivative.[1] The central challenge in its synthesis lies in the construction of the substituted pyrimidine ring and the subsequent elaboration with the required functional groups. Key considerations for any synthetic approach include the choice of starting materials, the order of bond-forming reactions to control regioselectivity, and the development of a robust purification strategy.

Q2: Are there established synthetic routes for structurally similar PDE inhibitors that can inform the synthesis of this compound?

A2: Yes, the literature on the synthesis of pyrimidine-based PDE inhibitors provides valuable insights.[2][3][4][5] Many approaches utilize a convergent synthesis strategy, where key fragments are prepared separately and then coupled. For pyrimidine cores, a common method involves the condensation of a guanidine derivative with a 1,3-dicarbonyl compound or its equivalent. Challenges often arise in achieving the desired substitution pattern on the pyrimidine ring.

Troubleshooting Guide: Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound and related fused pyrimidine structures.

Problem 1: Low Yields in the Initial Pyrimidine Ring Formation

Q: My initial cyclocondensation reaction to form the pyrimidine core is resulting in low yields and a complex mixture of byproducts. What are the likely causes and how can I optimize this step?

A: Low yields in pyrimidine synthesis are often attributed to several factors:

-

Tautomerization and Competing Reactions: The 1,3-dicarbonyl precursor can exist in keto-enol tautomeric forms, and the guanidine derivative can have multiple nucleophilic sites. This can lead to the formation of regioisomers and other side products.

-

Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. Sub-optimal conditions can lead to incomplete reactions or decomposition of starting materials.

-

Purity of Starting Materials: Impurities in the dicarbonyl compound or the guanidine derivative can interfere with the reaction.

Solutions and Optimization Strategies:

| Parameter | Troubleshooting Action | Rationale |

| Solvent | Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, toluene, DMF). | The solvent can influence the solubility of reactants and intermediates, and can also affect the equilibrium of tautomers. |

| Catalyst | Experiment with both acid (e.g., p-toluenesulfonic acid, HCl) and base (e.g., sodium ethoxide, potassium carbonate) catalysis. | The catalyst can promote the desired condensation pathway and suppress side reactions. |

| Temperature | Optimize the reaction temperature. Start at a lower temperature and gradually increase it. | Higher temperatures can sometimes lead to decomposition, while lower temperatures may result in slow reaction rates. |

| Purification of Starting Materials | Ensure the purity of your 1,3-dicarbonyl and guanidine starting materials through recrystallization or chromatography. | Removing impurities will minimize the formation of byproducts. |

Experimental Protocol: General Pyrimidine Synthesis

-

To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the guanidine derivative (1.1 eq).

-

Add the chosen catalyst (acid or base, typically 0.1 eq).

-

Heat the reaction mixture to the optimized temperature and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Problem 2: Poor Regioselectivity in Substituent Introduction

Q: I am struggling to control the position of substituent attachment on the pyrimidine ring during subsequent functionalization steps. How can I improve the regioselectivity?

A: Achieving high regioselectivity in the substitution of pyrimidine rings is a common challenge. The electronic nature of the existing substituents on the ring dictates the position of further electrophilic or nucleophilic attack.

Strategies for Controlling Regioselectivity:

-

Directing Groups: Utilize the directing effects of existing substituents. Electron-donating groups (e.g., amino, alkoxy) will activate the ring towards electrophilic substitution at the ortho and para positions, while electron-withdrawing groups (e.g., nitro, cyano) will direct nucleophilic attack.

-

Blocking Groups: Temporarily introduce a blocking group at a reactive position to direct substitution to another site. The blocking group can then be removed in a subsequent step.

-

Metal-Catalyzed Cross-Coupling Reactions: For the introduction of aryl or other carbon-based substituents, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a halogenated pyrimidine precursor offer excellent regiocontrol.[6]

Workflow for Regioselective Synthesis:

Caption: Regioselective functionalization of a pyrimidine core.

Problem 3: Difficulties in Product Purification

Q: The purification of my final product and intermediates is proving to be difficult, with persistent impurities. What purification strategies are most effective for this class of compounds?

A: The purification of polar, nitrogen-containing heterocyclic compounds like this compound can be challenging due to their potential for strong interactions with silica gel and their sometimes limited solubility.

Effective Purification Techniques:

| Technique | Application and Tips |

| Crystallization | This is often the most effective method for obtaining highly pure material. Screen a variety of solvent systems. For stubborn oils, consider converting the product to a salt (e.g., hydrochloride, tartrate) to induce crystallization. |

| Column Chromatography | If chromatography is necessary, consider using a less acidic stationary phase like alumina or a deactivated silica gel to minimize product degradation. A gradient elution with a polar aprotic solvent (e.g., ethyl acetate, acetone) in a non-polar solvent (e.g., hexanes, dichloromethane) is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of basic compounds. |

| Preparative HPLC | For challenging separations or for obtaining highly pure material for analytical purposes, reverse-phase preparative HPLC is a powerful tool. |

Visualizing the Synthetic Landscape

A generalized retrosynthetic analysis for a fused pyrimidine structure like this compound can help in planning the synthetic route.

Caption: Generalized retrosynthetic approach for this compound.

By systematically addressing these common challenges with the proposed strategies, researchers can significantly improve the efficiency and success rate of their this compound synthesis campaigns. This guide serves as a starting point, and it is crucial to adapt and optimize these methods based on the specific requirements of your synthetic route.

References

Sources

- 1. Fused pyrimidine based inhibitors of phosphodiesterase 7 (PDE7): synthesis and initial structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acs.figshare.com [acs.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst | MDPI [mdpi.com]

Technical Support Center: Interpreting Conflicting Data on Benafentrine

The following technical guide is designed for researchers and drug development professionals encountering conflicting data regarding Benafentrine (AH 21-132) , a dual phosphodiesterase 3/4 (PDE3/4) inhibitor.

Status: Discontinued (Predecessor to Ensifentrine/RPL554) Drug Class: Dual PDE3/4 Inhibitor Primary Indication: Asthma/COPD (Investigational)

Executive Summary: The Core Conflict

This compound represents a classic case of "PK/PD Disconnect" and "In Vitro vs. In Vivo Mismatch." Researchers often encounter three primary contradictions in the historical data:

-